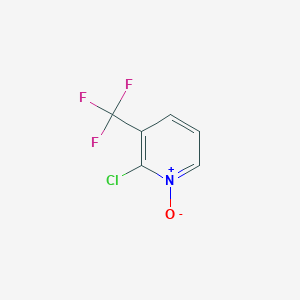
3-(3,4-Dichlorophenoxyl)propan-1-amine
説明
3-(3,4-Dichlorophenoxyl)propan-1-amine, also known as 3,4-DCPPA, is a chemical compound that is widely used in scientific research, specifically in the field of pharmacology. It is a member of the phenoxypropane family and is composed of three parts, a phenoxy group, a chlorine group, and an amine group. 3,4-DCPPA is known to have a wide range of biological activities, including anti-inflammatory, anti-bacterial, and anti-tumor properties. In addition, 3,4-DCPPA is also known to have an effect on the nervous system and can be used to study the effects of certain drugs on the body.
作用機序
The exact mechanism of action of 3-(3,4-Dichlorophenoxyl)propan-1-amine is not well-understood, although it is believed to act by binding to specific receptors in the body. It is thought to bind to the CB1 and CB2 receptors, which are involved in the regulation of pain, inflammation, and other physiological processes. In addition, 3-(3,4-Dichlorophenoxyl)propan-1-amine is also believed to interact with the 5-HT2A receptor, which is involved in the regulation of serotonin levels in the body.
Biochemical and Physiological Effects
3-(3,4-Dichlorophenoxyl)propan-1-amine has been shown to have a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-bacterial, and anti-tumor properties. In addition, 3-(3,4-Dichlorophenoxyl)propan-1-amine has been shown to have an effect on the nervous system, and can be used to study the effects of certain drugs on the body. Finally, 3-(3,4-Dichlorophenoxyl)propan-1-amine has been shown to have an effect on the immune system, and can be used to study the effects of certain toxins on the body.
実験室実験の利点と制限
The main advantage of using 3-(3,4-Dichlorophenoxyl)propan-1-amine in lab experiments is that it is relatively easy to synthesize and is readily available. In addition, it is also relatively inexpensive and can be stored for long periods of time without significant degradation. The main limitation of 3-(3,4-Dichlorophenoxyl)propan-1-amine is that it is not very soluble in water, making it difficult to use in experiments that require the use of aqueous solutions.
将来の方向性
The potential future directions for research using 3-(3,4-Dichlorophenoxyl)propan-1-amine include further investigation into its anti-inflammatory, anti-bacterial, and anti-tumor properties. In addition, further research could be done to investigate the effects of 3-(3,4-Dichlorophenoxyl)propan-1-amine on the nervous system, as well as the mechanisms of action of various drugs and toxins. Finally, further research could be done to investigate the effects of 3-(3,4-Dichlorophenoxyl)propan-1-amine on the immune system, as well as the mechanisms of action of various hormones.
科学的研究の応用
3-(3,4-Dichlorophenoxyl)propan-1-amine has a wide range of applications in scientific research. It has been used to study the effects of certain drugs on the body, as well as to investigate the mechanisms of action of various drugs. In addition, 3-(3,4-Dichlorophenoxyl)propan-1-amine has been used to study the effects of certain toxins on the body, as well as to investigate the mechanisms of action of various toxins. It has also been used to study the effects of inflammation on the body, as well as to investigate the mechanisms of action of various anti-inflammatory drugs. Finally, 3-(3,4-Dichlorophenoxyl)propan-1-amine has been used to study the effects of certain hormones on the body, as well as to investigate the mechanisms of action of various hormones.
特性
IUPAC Name |
3-(3,4-dichlorophenoxy)propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl2NO/c10-8-3-2-7(6-9(8)11)13-5-1-4-12/h2-3,6H,1,4-5,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZFORTINBLQENE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCCCN)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dichlorophenoxy)propan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Tert-butyl(1s,4s,5s)-5-amino-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B3108214.png)

![tert-butyl N-[cis-2-(hydroxymethyl)cyclobutyl]carbamate](/img/structure/B3108240.png)

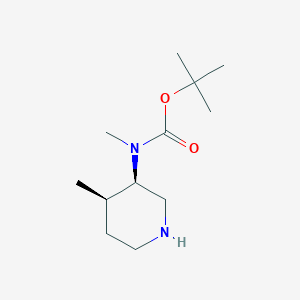
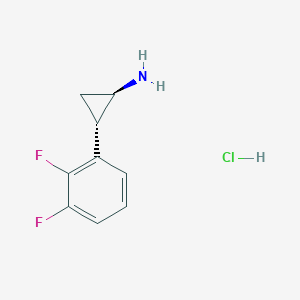

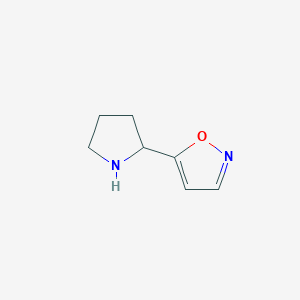
![5-Azaspiro[2.4]heptane-4,7-dione](/img/structure/B3108283.png)
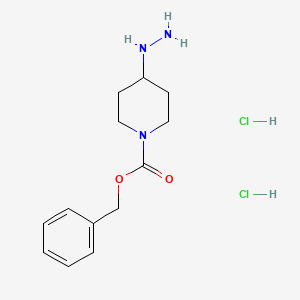
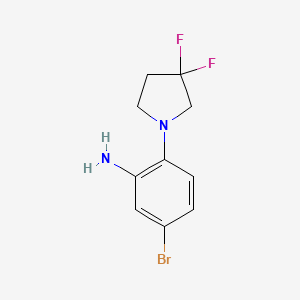
![[2-(2,5-Dichloro-pyrimidin-4-ylamino)-phenyl]-oxo-acetic acid](/img/structure/B3108313.png)
